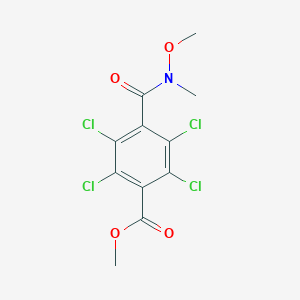
OCS-21,693
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OCS-21,693 is a chemical compound known for its use as a herbicide. It is effective in controlling a variety of annual weeds in crops such as alfalfa, soybeans, and small grains . The compound is characterized by its molecular formula C11H9Cl4NO4 and a molecular weight of 361.005 .
Métodos De Preparación
The synthesis of OCS-21,693 involves several steps. One common method includes the reaction of 2,3,5,6-tetrachloroterephthalic acid with methanol and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
OCS-21,693 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis in the presence of an acid or base can lead to the formation of 2,3,5,6-tetrachloro-4-carboxy-N-methoxy-N-methylbenzamide . Oxidation reactions may yield different chlorinated aromatic compounds depending on the conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is used as a model compound to study the effects of chlorination on aromatic systems. In biology, its metabolic fate has been studied in various organisms, including lactating cows, to understand its environmental impact and potential residues in food products . In agriculture, it is widely used as a herbicide to control weeds, thereby improving crop yields .
Mecanismo De Acción
The herbicidal activity of OCS-21,693 is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant . The compound’s molecular structure allows it to bind effectively to the photosystem II complex, making it a potent herbicide .
Comparación Con Compuestos Similares
OCS-21,693 is unique due to its high level of chlorination and its specific mode of action. Similar compounds include other chlorinated aromatic herbicides such as pentachloropyridine and 2,3,5,6-tetrachloropyridine . These compounds also exhibit herbicidal activity but may differ in their environmental persistence, toxicity, and spectrum of activity. The high degree of chlorination in this compound contributes to its effectiveness and stability as a herbicide .
Propiedades
Número CAS |
14419-01-3 |
|---|---|
Fórmula molecular |
C11H9Cl4NO4 |
Peso molecular |
361 g/mol |
Nombre IUPAC |
methyl 2,3,5,6-tetrachloro-4-[methoxy(methyl)carbamoyl]benzoate |
InChI |
InChI=1S/C11H9Cl4NO4/c1-16(20-3)10(17)4-6(12)8(14)5(11(18)19-2)9(15)7(4)13/h1-3H3 |
Clave InChI |
CWOBGOXHYZMVNY-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |
SMILES canónico |
CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |
Key on ui other cas no. |
14419-01-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















